4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a triazole ring substituted with a difluoromethyl group and an aniline moiety
Vorbereitungsmethoden
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a pre-formed triazole ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-[4-(Difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline can be compared with other similar compounds, such as:
4-(Difluoromethyl)aniline: Lacks the triazole ring but has similar difluoromethyl and aniline groups.
4-(Difluoromethyl)-1,2,4-triazole: Contains the triazole ring and difluoromethyl group but lacks the aniline moiety.
4-(Trifluoromethyl)-1,2,4-triazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The uniqueness of this compound lies in its combination of the difluoromethyl group, triazole ring, and aniline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8F2N4 |
---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
4-[4-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-5-13-14-8(15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
InChI-Schlüssel |
HGEAVUWDVLFMOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=CN2C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.